

Application Note & Protocol: Synthesis of Site-Specific Ubiquitin Conjugates using ivDde-Protected Lysine

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Compound of Interest		
Compound Name:	ivDde-Lys(Fmoc)-OH	
Cat. No.:	B2590475	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubiquitination, the covalent attachment of the 76-amino acid protein ubiquitin (Ub) to a substrate protein, is a critical post-translational modification that governs a vast array of cellular processes.[1] This enzymatic cascade, carried out by E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, can result in the attachment of a single ubiquitin (monoubiquitination) or a polyubiquitin chain.[1][2] The specific lysine residue on the substrate and the linkage type within the polyubiquitin chain (e.g., K48, K63) create a complex "ubiquitin code" that dictates the substrate's fate, from proteasomal degradation to altered localization or activity.[2][3]

Studying the functional consequences of specific ubiquitination events is challenging because cellular processes produce heterogeneous mixtures of ubiquitinated proteins that are difficult to isolate in sufficient quantity and purity.[1] Chemical and semisynthetic approaches are therefore essential for producing homogeneous, site-specifically ubiquitinated proteins for biochemical, structural, and functional analyses.[1][2]

This application note details a robust method for synthesizing ubiquitin conjugates at a predetermined lysine residue using Fmoc-Lys(ivDde)-OH, an orthogonally protected lysine derivative. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group is stable to the basic conditions used for Fmoc removal (piperidine) but can be selectively cleaved with



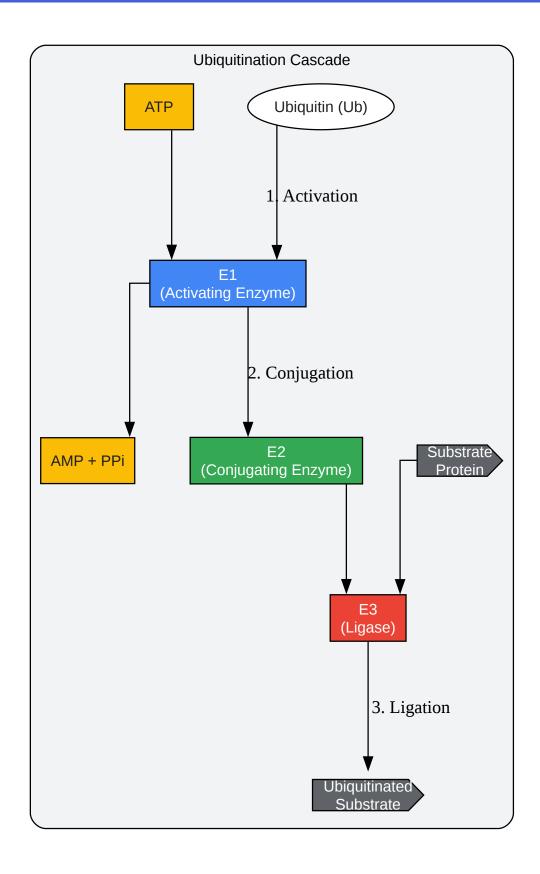
hydrazine.[4][5] This orthogonality allows for the precise unmasking of a single lysine's ϵ -amino group for subsequent ubiquitination, providing an indispensable tool for deciphering the ubiquitin code.

Signaling Pathways and Experimental Workflows

2.1 The Ubiquitination Cascade

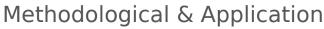
The enzymatic pathway for protein ubiquitination is a three-step cascade. First, an E1 enzyme activates ubiquitin in an ATP-dependent reaction, forming a high-energy thioester bond. The activated ubiquitin is then transferred to a cysteine residue on an E2 conjugating enzyme. Finally, an E3 ligase recognizes both the E2-ubiquitin conjugate and the specific substrate protein, catalyzing the transfer of ubiquitin to a lysine residue on the substrate.[1][2]





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Caption: The E1-E2-E3 enzymatic cascade for protein ubiquitination.



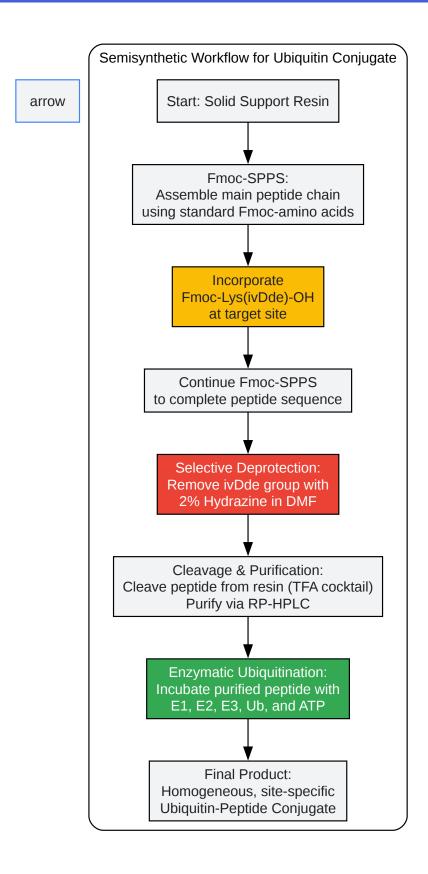




2.2 Orthogonal Synthesis Workflow

The synthesis of a site-specifically ubiquitinated peptide involves a semisynthetic strategy. First, the target peptide is built using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), incorporating Fmoc-Lys(ivDde)-OH at the desired ubiquitination site. After the full peptide is assembled, the ivDde group is selectively removed. The peptide is then cleaved from the resin, purified, and finally subjected to an in vitro enzymatic ubiquitination reaction.





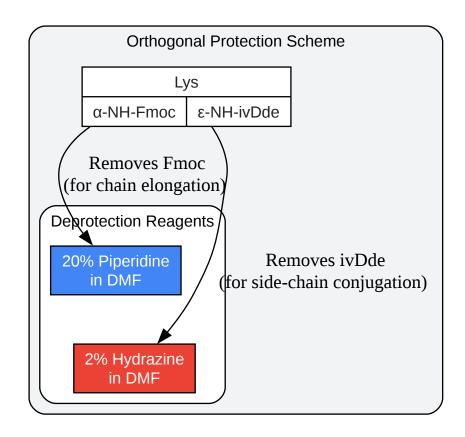
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Caption: Workflow for semisynthesis of ubiquitin-peptide conjugates.



2.3 Logic of Orthogonal Protecting Groups

The success of this strategy hinges on the orthogonality of the Fmoc and ivDde protecting groups. The α -amino Fmoc group is removed at each step of peptide elongation with a base (piperidine), while the ϵ -amino ivDde group on the target lysine remains intact. The ivDde group is only removed at the end of the synthesis using a specific chemical agent (hydrazine) that does not affect other protecting groups.



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Caption: Orthogonality of Fmoc and ivDde protecting groups.

Data Presentation

Table 1: Properties of Fmoc-Lys(ivDde)-OH This table summarizes the key chemical properties of the core reagent.



Property	Value	Source
Synonym	Fmoc-Nɛ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine	[5]
Molecular Formula	C34H42N2O6	[5][6]
Molecular Weight	574.71 g/mol	[5][6]
Fmoc Group Removal	Base-labile (e.g., 20% piperidine in DMF)	[7]
ivDde Group Removal	Hydrazine-labile (e.g., 2% hydrazine in DMF)	[4][8]
Solubility	Soluble in DMF, NMP, DMSO	[5][7]

Table 2: Typical In Vitro Ubiquitination Reaction Components This table provides a template for setting up a standard 30 μ L enzymatic ubiquitination reaction. Concentrations and amounts may require optimization for specific E2/E3 pairs and substrates.



Component	Stock Concentration	Volume per Reaction	Final Concentration/Amo unt
Reaction Buffer (20x)	1 M Tris-HCl, pH 7.5; 100 mM MgCl ₂ ; 20 mM DTT	1.5 μL	50 mM Tris, 5 mM MgCl ₂ , 1 mM DTT
ATP	100 mM	1.5 μL	5 mM
E1 Enzyme	500 ng/μL	0.1 μL	50 ng
E2 Enzyme	1 μg/μL	0.2 μL	200 ng
E3 Ligase	1 μg/μL	0.5 μL	500 ng
Ubiquitin	10 μg/μL	0.5 μL	5 μg
Peptide Substrate	1 mM	3.0 μL	100 μΜ
Nuclease-Free Water	-	22.7 μL	-
Total Volume	-	30 μL	-

(Note: The provided concentrations are examples and should be optimized for each specific system.[9][10])

Experimental Protocols

Protocol 1: Semisynthetic Preparation of a Site-Specifically Ubiquitinated Peptide

This protocol is divided into two stages: (A) Solid-phase synthesis and purification of the target peptide with a deprotected lysine side chain, and (B) In vitro enzymatic ubiquitination of the purified peptide.

Part A: Peptide Synthesis and Purification

- Resin Preparation:
 - Swell Rink Amide resin (or other suitable Fmoc-compatible resin) in dimethylformamide
 (DMF) for 30 minutes in a peptide synthesis vessel.



Fmoc-SPPS Cycles:

- Perform standard Fmoc-SPPS to assemble the peptide chain C-terminal to the target lysine.[11] Each cycle consists of:
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
 - Amino Acid Coupling: Activate the next Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF. Add to the resin and couple for 1-2 hours. Wash thoroughly with DMF. Confirm coupling with a Kaiser test.
- Incorporation of Fmoc-Lys(ivDde)-OH:
 - At the desired position, couple Fmoc-Lys(ivDde)-OH using the same coupling protocol as in step 2.
- · Completion of Peptide Synthesis:
 - Continue with standard Fmoc-SPPS cycles until the full peptide sequence is assembled.
 - After the final amino acid is coupled, perform a final Fmoc deprotection step. It is recommended to acetylate the N-terminus (with acetic anhydride and DIPEA) or add a Boc protecting group (with Boc₂O) to prevent side reactions during the next step.
- Selective ivDde Deprotection:
 - Wash the resin with DMF.
 - Treat the resin with a solution of 2% hydrazine monohydrate in DMF (3 x 10 min).[12]
 - Wash the resin extensively with DMF (5x) followed by dichloromethane (DCM) (5x) and dry the resin under vacuum. The peptide, now with a single free ε-amino group on the target lysine, is ready for cleavage.
- Cleavage and Deprotection:



- Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
- Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Lyophilize the crude peptide to obtain a dry white powder.

Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Collect fractions containing the desired peptide, confirm the mass using mass spectrometry, and lyophilize the pure fractions.

Part B: In Vitro Enzymatic Ubiquitination

Reaction Setup:

- On ice, combine the components as listed in Table 2 in a microcentrifuge tube. Add enzymes last.
- Prepare control reactions as needed, such as a reaction lacking ATP (-ATP) or lacking the E3 ligase (-E3), to confirm that the observed ubiquitination is enzymatic and E3dependent.[10]

Incubation:

- Incubate the reaction mixture at 30-37°C for 1-2 hours.[9][10] The optimal time and temperature may vary depending on the enzymes used.
- Reaction Quenching:



- Stop the reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and boiling at 95-100°C for 5 minutes.
- Analysis:
 - Analyze the reaction products using SDS-PAGE followed by Coomassie staining or Western blotting.
 - For Western blot analysis, use an antibody specific to the peptide substrate or a tag on the substrate to visualize the mass shift corresponding to the addition of one or more ubiquitin molecules (Ub is ~8.5 kDa). An anti-ubiquitin antibody can also be used.
 - Confirm the final product identity and site of ubiquitination by mass spectrometry analysis
 of the reaction mixture or of the excised band from the gel.[13]

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